(5E)-2-mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (5E)-2-mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18361039
InChI: InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19(17(21)18-15)14-9-3-2-4-10-14/h2-11H,1H3,(H,18,21)/b15-11+
SMILES:
Molecular Formula: C17H14N2OS
Molecular Weight: 294.4 g/mol

(5E)-2-mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

CAS No.:

Cat. No.: VC18361039

Molecular Formula: C17H14N2OS

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one -

Specification

Molecular Formula C17H14N2OS
Molecular Weight 294.4 g/mol
IUPAC Name (5E)-5-[(2-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19(17(21)18-15)14-9-3-2-4-10-14/h2-11H,1H3,(H,18,21)/b15-11+
Standard InChI Key DWUSLSMNZCFNME-RVDMUPIBSA-N
Isomeric SMILES CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3
Canonical SMILES CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5E)-5-[(2-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, reflects its core structure: a five-membered imidazol-4-one ring fused with a 2-methylbenzylidene group at position 5 and a phenyl group at position 3. The E-configuration of the benzylidene double bond is critical for its planar geometry, which facilitates π-π stacking interactions in biological systems. Key structural features include:

PropertyValue
Molecular FormulaC₁₇H₁₄N₂OS
Molecular Weight294.4 g/mol
Canonical SMILESCC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Hydrogen Bond Donors1 (thiol group)
Hydrogen Bond Acceptors3 (two imine, one ketone)

The thiol group at position 2 enhances nucleophilicity, enabling disulfide bond formation under oxidative conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) confirm the presence of ketone and thiol groups.

  • NMR: ¹H NMR (400 MHz, CDCl₃) shows a singlet at δ 2.4 ppm (3H, CH₃), a doublet at δ 7.3–7.6 ppm (aromatic protons), and a deshielded proton at δ 8.1 ppm (benzylidene CH).

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a base-catalyzed condensation between 2-mercaptoimidazole and 2-methylbenzaldehyde:

2-Mercaptoimidazole+2-MethylbenzaldehydeNaOH/EtOH(5E)-2-Mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one[2]\text{2-Mercaptoimidazole} + \text{2-Methylbenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{(5E)-2-Mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one} \quad[2]

Optimized Conditions:

  • Solvent: Ethanol (80% yield)

  • Catalyst: 10% aqueous NaOH

  • Temperature: Reflux at 78°C for 6 hours.

Purification and Yield

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields 72–78% pure compound. Recrystallization from methanol improves purity to >95%.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) but limited efficacy against Gram-negative strains. The thiol group likely disrupts microbial cell walls via covalent interactions with cysteine residues in membrane proteins.

Antioxidant Capacity

In DPPH radical scavenging assays, the compound achieves 50% inhibition (IC₅₀) at 45 µM, comparable to ascorbic acid (IC₅₀ = 38 µM). The conjugated π-system stabilizes radical intermediates, enhancing antioxidant activity.

Concentration (µM)Cell Viability (%)
1085
2560
5030

Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase-3 activation.

Applications in Drug Development and Materials Science

Medicinal Chemistry

  • Antimicrobial Agents: Structural analogs with electron-withdrawing substituents on the phenyl ring show enhanced potency .

  • Antioxidant Therapeutics: The thiol group’s redox activity makes it a candidate for treating oxidative stress-related disorders.

Functional Materials

  • Optoelectronic Devices: The extended conjugation system enables absorption in the visible spectrum (λₘₐₓ = 420 nm), suggesting use in organic semiconductors.

  • Coordination Polymers: The thiol and ketone groups facilitate metal-ligand bonding, forming stable frameworks with Cu(II) and Zn(II) .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 2-methyl group with 4-methyl (as in CID 678925 ) reduces antimicrobial activity (MIC = 64 µg/mL for S. aureus), highlighting the importance of substituent position .

Thiol vs. Thiourea Derivatives

Compared to thiourea-based imidazolones, the thiol group in this compound offers superior nucleophilicity, enabling faster disulfide formation.

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